molecular formula C17H21N3O3 B2885419 N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide CAS No. 2310146-67-7

N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2885419
CAS No.: 2310146-67-7
M. Wt: 315.373
InChI Key: VYTZPGYSEUGKMD-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Carboxamide Group: This step involves the reaction of the azetidine intermediate with a carboxylic acid derivative.

    Attachment of the 3,4-Dimethylphenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable coupling reactions.

    Incorporation of the 2,5-Dioxopyrrolidin-1-yl Group: This step might involve the use of a pyrrolidinone derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reducing agents can be used to convert certain functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, thereby modulating their activity. The molecular pathways affected could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethylphenyl)-3-azetidinecarboxamide: Lacks the pyrrolidinone group.

    N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]pyrrolidine-1-carboxamide: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide is unique due to the presence of both the azetidine ring and the 2,5-dioxopyrrolidin-1-yl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-3-4-14(7-12(11)2)18-17(23)19-8-13(9-19)10-20-15(21)5-6-16(20)22/h3-4,7,13H,5-6,8-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTZPGYSEUGKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)CN3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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